molecular formula C24H20N4O2 B577361 N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide CAS No. 1261268-99-8

N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide

Cat. No. B577361
CAS RN: 1261268-99-8
M. Wt: 396.45
InChI Key: LMROEKCUDPNHDU-UHFFFAOYSA-N
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Description

“N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide” (CAS# 1261268-99-8) is a research chemical with a molecular weight of 396.44 and a molecular formula of C24H20N4O2 . It has diverse applications in scientific research and exhibits promising properties for drug development, material synthesis, and biological studies.


Molecular Structure Analysis

The compound has a complex structure with a benzimidazole ring attached to a phenyl ring via a carbonyl group. The benzimidazole ring is also attached to a cyclopropane ring via a carbonyl group .


Physical And Chemical Properties Analysis

The compound has a LogP value of 4.97670, indicating its lipophilicity. It has a complexity of 623 and a topological polar surface area of 86.9 .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been identified as a potent dual AChE/GSK3β inhibitor for the treatment of Alzheimer’s disease . It significantly increases the level of acetylcholine in the brain without affecting that in the intestine . This advantage is expected to reduce the peripheral side effects caused by donepezil, a first-line drug for the treatment of Alzheimer’s disease .

Neuroprotective Effects

The compound has been reported to have neuroprotective effects . It improves the levels of acetylcholine and synaptophysin in the brain . These effects are beneficial for cognitive impairment improvement .

Organic Intermediate

“N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide” is an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions .

Crystallographic and Conformational Analyses

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . These techniques allow for detailed crystallographic and conformational analyses .

Density Functional Theory (DFT) Studies

The compound has been studied using density functional theory (DFT) . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .

Drug Carrier Construction

Boronic ester bonds, which are present in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes . The formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Future Directions

The compound has potential applications in drug development and material synthesis. It could be particularly useful in the development of new hypoglycemic agents .

Mechanism of Action

Target of Action

The primary target of N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of glucokinase .

Biochemical Pathways

The activation of glucokinase by N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide affects the glycolysis pathway . Glucokinase catalyzes the first step in glycolysis, the conversion of glucose to glucose-6-phosphate. This step is critical for controlling the rate of glucose metabolism. By enhancing the activity of glucokinase, the compound increases the rate of glycolysis, leading to increased glucose utilization and decreased blood glucose levels .

Result of Action

The activation of glucokinase by N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide leads to significant hypoglycemic effects . This makes it a potential therapeutic agent for the treatment of type-2 diabetes (T2D), a chronic disease characterized by high blood glucose levels .

properties

IUPAC Name

N-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c29-23(16-4-2-1-3-5-16)25-18-10-8-15(9-11-18)22-27-20-13-12-19(14-21(20)28-22)26-24(30)17-6-7-17/h1-5,8-14,17H,6-7H2,(H,25,29)(H,26,30)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMROEKCUDPNHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139483
Record name Benzamide, N-[4-[6-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide

CAS RN

1261268-99-8
Record name Benzamide, N-[4-[6-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261268-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-[4-[6-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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